Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate
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Overview
Description
Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)benzaldehyde with methyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- (E)-2-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate
Uniqueness
Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl 2-[[4-(2-methoxycarbonyl-3-oxobut-1-enyl)phenyl]methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)15(17(21)23-3)9-13-5-7-14(8-6-13)10-16(12(2)20)18(22)24-4/h5-10H,1-4H3 |
InChI Key |
JOKUAUYWWDXSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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